molecular formula C12H14N6O2S4 B2535088 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide CAS No. 497063-77-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide

Cat. No.: B2535088
CAS No.: 497063-77-1
M. Wt: 402.52
InChI Key: YRHNPRMWPRQSAB-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide is a novel, synthetic small molecule recognized for its potent inhibitory activity against the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. Dysregulation of DYRK1A has been associated with pathological conditions such as Down syndrome and Alzheimer's disease, making it a significant target for neurobiological research and therapeutic development . The compound's mechanism of action involves competitively binding to the ATP-binding pocket of the DYRK1A kinase domain, thereby preventing the phosphorylation of downstream protein substrates. This specific inhibition makes it an invaluable chemical probe for elucidating the complex signaling pathways governed by DYRK1A, particularly in studies of central nervous system function and cognitive disorders. Its complex molecular structure, featuring multiple heterocyclic systems like the 1,3,4-thiadiazole and thiadiazolodiazepinone rings, contributes to its high binding affinity and selectivity . Researchers utilize this compound in vitro to investigate kinase signaling cascades, model neurodegenerative diseases, and screen for potential therapeutic agents. It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S4/c1-2-21-11-16-15-9(23-11)13-8(20)6-22-12-17-18-5-3-4-7(19)14-10(18)24-12/h2-6H2,1H3,(H,13,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHNPRMWPRQSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN3CCCC(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Synthesis

The compound is synthesized through a series of reactions involving thiadiazole and diazepine scaffolds. The presence of the thiadiazole moiety is crucial for its biological activity. The synthesis typically involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole with an acetamide derivative containing a diazepine structure.

Antibacterial Activity

Recent studies have shown that thiadiazole derivatives exhibit significant antibacterial properties. For instance:

  • In vitro studies demonstrated that similar compounds with the thiadiazole structure showed effective inhibition against various bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values reported at 22 μg/ml and 15 μg/ml respectively .

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer potential:

  • Cytotoxicity assays reveal that related compounds exhibit substantial cytotoxic effects against cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.794 µM against breast cancer cells .
  • The mechanism of action often involves apoptosis induction and oxidative stress pathways. Specific studies indicate that compounds can activate caspases leading to programmed cell death in cancer cells .

The biological activity of this compound may involve:

  • Oxidative stress : Inducing cellular damage through reactive oxygen species (ROS).
  • Apoptosis : Triggering cell death pathways via caspase activation.

Comparative Analysis of Biological Activities

Activity Type Related Compounds EC50/IC50 Values Mechanism
AntibacterialThiadiazole derivatives15 - 22 μg/mlInhibition of bacterial growth
AnticancerThiadiazole derivatives0.794 - 29 μMApoptosis via caspase activation

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • A study reported on a series of thiadiazole compounds showing promising anticancer activity against various cell lines with mechanisms involving oxidative stress and apoptosis .
  • Another investigation into the structure-activity relationship (SAR) indicated that modifications in the thiadiazole ring could enhance biological efficacy against specific targets such as P2X7 receptors involved in inflammatory responses .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole core combined with a tetrahydro-thiadiazolo-diazepine moiety. Its molecular formula is C13H16N4O2S2C_{13}H_{16}N_4O_2S_2, indicating the presence of multiple functional groups that contribute to its biological activity. The structural complexity suggests potential interactions with various biological targets.

Pharmacological Applications

  • Antimicrobial Activity
    • Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Potential
    • Studies have highlighted the anti-inflammatory effects of thiadiazole derivatives. Molecular docking studies suggest that such compounds can inhibit enzymes like lipoxygenase involved in inflammatory processes. This positions them as potential candidates for developing new anti-inflammatory drugs .
  • Anticancer Properties
    • The compound's complex structure may also contribute to anticancer activities. Research on related thiadiazole derivatives has demonstrated cytotoxic effects against various cancer cell lines. The presence of the diazepine ring may enhance these effects by facilitating interactions with cellular targets involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Case Studies and Research Findings

StudyFindings
Gomha et al. (2018)Synthesized related thiadiazole derivatives showing significant antimicrobial activity against various strains of bacteria.
MDPI Study (2021)Investigated anti-inflammatory properties through molecular docking studies; suggested potential as 5-lipoxygenase inhibitors .
Dovepress (2020)Reported on the synthesis of thiadiazole derivatives with notable anticancer activity across multiple cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs include:

Compound Name Substituents/Modifications Key Structural Differences
6a () 5-(ethylthio)-1,3,4-thiadiazole linked to 1,3,5-thiadiazinan-6-thione Lacks the fused diazepinone ring; features a thiadiazinan-thione group instead .
4.8 () 5-butyl-1,3,4-thiadiazole with triazinoquinazolinone Replaces ethylthio with butyl; triazinoquinazolinone replaces diazepinone, altering π-π stacking potential .
5d () 5-(4-chlorobenzylthio)-1,3,4-thiadiazole with thiadiazinan-thione Bulky 4-chlorobenzyl group increases steric hindrance compared to ethylthio .
872704-30-8 () 5-ethylthio-1,3,4-thiadiazole linked to thienylpyridazine Pyridazine-thienyl system instead of diazepinone; simpler heterocyclic framework .

The diazepinone ring in the target compound introduces conformational rigidity and hydrogen-bonding capacity (via the 8-oxo group), which are absent in analogs like 6a and 872704-30-8. This may enhance target binding specificity, particularly in enzymes requiring planar or rigid ligands .

Physicochemical Properties

  • Melting Points: Analogs with simpler structures (e.g., 4.8, 4.9) exhibit melting points between 262–270°C, suggesting high crystallinity .
  • Solubility: The pyridazine-thienyl analog () has low aqueous solubility (1.5 µg/mL at pH 7.4) due to hydrophobic substituents . The target compound’s ethylthio group and diazepinone may similarly limit solubility, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can intermediates be characterized?

  • Methodology : Use nucleophilic substitution or cyclocondensation reactions with thiol-containing precursors (e.g., 5-(ethylthio)-1,3,4-thiadiazol-2-amine). Monitor reactions via TLC and purify intermediates via recrystallization (ethanol or acetic acid). Confirm structures using IR (C=O at ~1670 cm⁻¹, thioamide at ~1250 cm⁻¹) and ¹H NMR (ethylthio protons at δ 1.2–1.4 ppm, acetamide NH at δ 10–11 ppm) .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • Methodology : Combine ¹³C NMR (carbonyl carbons at ~170 ppm, thiadiazole carbons at ~150–160 ppm), HRMS (exact mass matching molecular formula), and X-ray crystallography (if single crystals form). For ambiguous signals, use 2D NMR (HSQC, HMBC) to resolve connectivity .

Q. How to design preliminary biological assays for antimicrobial activity?

  • Methodology : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity on mammalian cells (e.g., HEK293) using MTT assays .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across cell lines?

  • Methodology : Perform dose-response curves (IC₅₀) and statistical validation (e.g., ANOVA). Investigate off-target effects via kinase profiling or transcriptomics. For example, if activity is higher in MCF7 than HepG2, assess estrogen receptor (ER) interactions or metabolic stability in liver microsomes .

Q. What computational strategies predict binding affinity to target proteins?

  • Methodology : Use molecular docking (AutoDock Vina) against COX-2 or caspase-3. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Compare with SAR data; e.g., ethylthio groups may enhance hydrophobic interactions in enzyme pockets .

Q. How to optimize reaction yields while minimizing side products?

  • Methodology : Screen solvents (DMF vs. acetonitrile), catalysts (triethylamine vs. K₂CO₃), and temperatures. For cyclization steps, use concentrated H₂SO₄ (24 hr at 25°C) to suppress thioamide byproducts. Monitor via LC-MS .

Q. What advanced techniques elucidate apoptosis mechanisms induced by this compound?

  • Methodology : Perform flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 cleavage). Use siRNA knockdown to confirm pathway specificity (e.g., Bcl-2/Bax ratio) .

Q. How to differentiate COX-2 selectivity from COX-1 for anti-inflammatory activity?

  • Methodology : Use in vitro COX inhibition assays (colorimetric kits) and compare IC₅₀ values. Validate with molecular dynamics to assess hydrogen bonding with COX-2’s Val523/Ser530 residues .

Methodological Notes

  • Crystallography Challenges : Co-crystals of intermediates (e.g., 4.1 and 4.1a in ) may form, requiring fractional crystallization or HPLC purification for pure phases .
  • Automation : Implement AI-driven reaction optimization (COMSOL Multiphysics) for parameter screening (e.g., temperature, stoichiometry) .

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